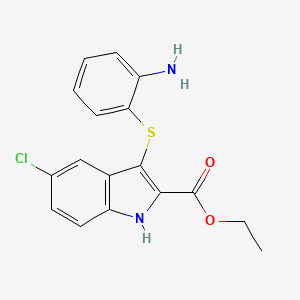

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie umfassend untersucht. Diese spezielle Verbindung weist eine einzigartige Struktur mit einem chlor-substituierten Indolring, einer Aminophenylthio-Gruppe und einer Ethylester-Funktionsgruppe auf.

Herstellungsmethoden

Die Synthese von 1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester umfasst mehrere Schritte. Ein gängiger Syntheseweg beginnt mit der Herstellung des Indol-2-carbonsäure-Derivats. Der Prozess umfasst typischerweise:

Bromierung: 3-Brom-1H-indol-2-carbonsäure wird durch Bromierung von Indol-2-carbonsäure hergestellt.

Thioether-Bildung: Der Ethylester wird unter geeigneten Bedingungen mit 2-Aminophenylthiol umgesetzt, um die Aminophenylthio-Gruppe einzuführen.

Chlorierung: Schließlich wird die Verbindung chloriert, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden können eine Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu verbessern, oft unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen.

Chemische Reaktionsanalyse

1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Ethanol, Aceton und Dichlormethan sowie Katalysatoren wie Schwefelsäure und Natriumhydroxid.

Wissenschaftliche Forschungsanwendungen

1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmazeutische Chemie: Es wird auf sein Potenzial als HIV-1-Integrase-Inhibitor untersucht, der für die Entwicklung antiretroviraler Therapien nützlich sein könnte.

Biologische Studien: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem wertvollen Werkzeug in der biochemischen Forschung macht.

Industrielle Anwendungen: Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden, einschließlich Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von 1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als HIV-1-Integrase-Inhibitor chelatiert der Indol-Kern beispielsweise mit Magnesiumionen im aktiven Zentrum des Enzyms und verhindert so die Integration der viralen DNA in das Wirtsgenom . Diese Hemmung stört den viralen Replikationszyklus und macht sie zu einem vielversprechenden Kandidaten für die antiretrovirale Therapie.

Vorbereitungsmethoden

The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves multiple steps. One common synthetic route starts with the preparation of the indole-2-carboxylic acid derivative. The process typically involves:

Bromination: 3-Bromo-1H-indole-2-carboxylic acid is prepared by brominating indole-2-carboxylic acid.

Esterification: The brominated compound is then esterified using anhydrous ethanol and concentrated sulfuric acid to form ethyl 3-bromo-1H-indole-2-carboxylate.

Thioether Formation: The ethyl ester is reacted with 2-aminophenylthiol under suitable conditions to introduce the aminophenylthio group.

Chlorination: Finally, the compound is chlorinated to obtain the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.

Analyse Chemischer Reaktionen

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an HIV-1 integrase inhibitor, which could be useful in developing antiretroviral therapies.

Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole nucleus chelates with magnesium ions within the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a promising candidate for antiretroviral therapy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen zu 1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester umfassen andere Indol-Derivate wie:

Indol-2-carbonsäure: Fehlt die Aminophenylthio- und Chlorgruppe, wodurch sie weniger komplex ist.

Ethyl-indol-2-carboxylat: Ähnliche Esterfunktionalität, aber ohne die zusätzlichen Substituenten.

3-Brom-1H-indol-2-carbonsäure: Enthält ein Bromatom anstelle der Aminophenylthio-Gruppe.

Die Einzigartigkeit von 1H-Indol-2-carbonsäure, 3-((2-Aminophenyl)thio)-5-chlor-, Ethylester liegt in seiner spezifischen Kombination von Funktionsgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

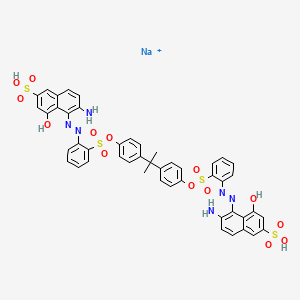

CAS-Nummer |

206256-24-8 |

|---|---|

Molekularformel |

C17H15ClN2O2S |

Molekulargewicht |

346.8 g/mol |

IUPAC-Name |

ethyl 3-(2-aminophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(23-14-6-4-3-5-12(14)19)11-9-10(18)7-8-13(11)20-15/h3-9,20H,2,19H2,1H3 |

InChI-Schlüssel |

GBESVLYBGASLHP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)